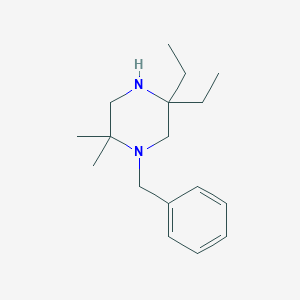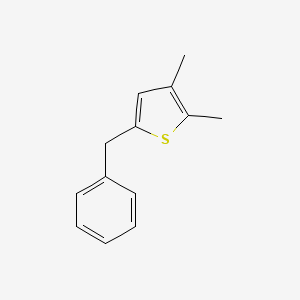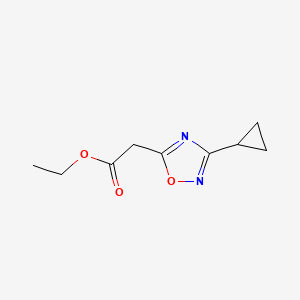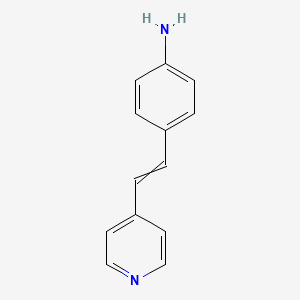
(E)-4-(2-(Pyridin-4-yl)vinyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(2-(Pyridin-4-yl)vinyl)aniline is an organic compound that contains both a benzene ring and a pyridine ring in its chemical structure. It has a molecular formula of C14H14N2 and a molar mass of 210.28 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize (E)-4-(2-(Pyridin-4-yl)vinyl)aniline involves the condensation reaction of 3-pyridin-4-yl-acrylic acid with corresponding 1,2-phenylenediamines in polyphosphoric acid (PPA) . Another method includes the reaction of (E)-4-[2-(Pyridin-4-yl)vinyl]benzaldehyde with various reagents to develop highly conjugated chalcone compounds and bis-Schiff base azine compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including condensation reactions and the use of strong dehydrating agents like polyphosphoric acid.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(2-(Pyridin-4-yl)vinyl)aniline undergoes various chemical reactions, including:
Protonation and Methylation: The pyridine moiety can be protonated or methylated.
Coordination Chemistry: It forms coordination complexes with metals like silver and zinc
Common Reagents and Conditions
Protonation: Typically involves acids like hydrochloric acid.
Methylation: Uses methylating agents such as methyl iodide.
Coordination Chemistry: Involves metal salts like silver nitrate or zinc nitrate under solvothermal conditions.
Major Products Formed
Protonated and Methylated Derivatives: These derivatives are formed through protonation and methylation reactions.
Coordination Complexes: Complexes with metals like silver and zinc are formed, which have unique structural and functional properties.
Aplicaciones Científicas De Investigación
(E)-4-(2-(Pyridin-4-yl)vinyl)aniline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (E)-4-(2-(Pyridin-4-yl)vinyl)aniline involves its ability to form coordination complexes with metals. The pyridinyl rings coordinate to metal ions, forming stable complexes that can exhibit unique optical and electronic properties . These complexes can act as sensors or catalysts in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Vinylpyridine: A structurally similar compound used in polymer chemistry and coordination chemistry.
(E)-4-[2-(Pyridin-4-yl)vinyl]benzaldehyde: Another similar compound used in the synthesis of chalcone compounds.
Uniqueness
(E)-4-(2-(Pyridin-4-yl)vinyl)aniline is unique due to its ability to form stable coordination complexes with metals, which can be used in various applications, including sensing and catalysis . Its dual aromatic structure (benzene and pyridine rings) also contributes to its unique chemical properties.
Propiedades
Fórmula molecular |
C13H12N2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
4-(2-pyridin-4-ylethenyl)aniline |
InChI |
InChI=1S/C13H12N2/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h1-10H,14H2 |
Clave InChI |
PXQBOKSMWOHSOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC2=CC=NC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


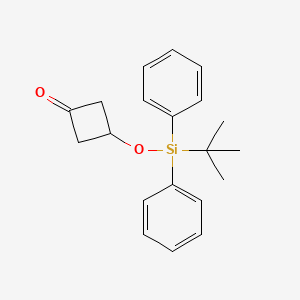
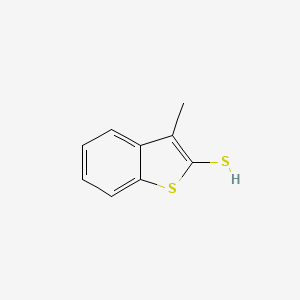
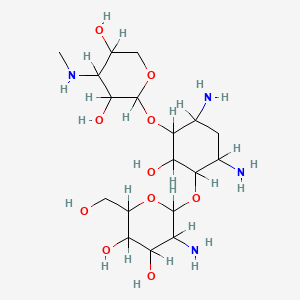
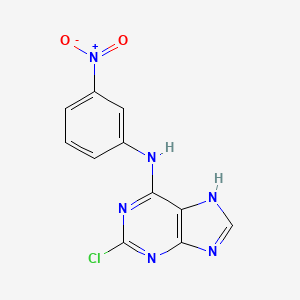
![6-(Chloromethyl)-4-fluorobenzo[d][1,3]dioxole](/img/structure/B8719015.png)
![Methyl 2-[(4-cyanophenyl)methylamino]acetate](/img/structure/B8719021.png)
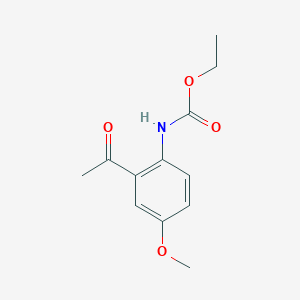
![N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]furan-2-carboxamide](/img/structure/B8719028.png)
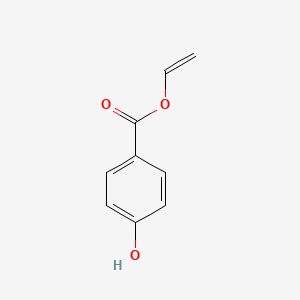
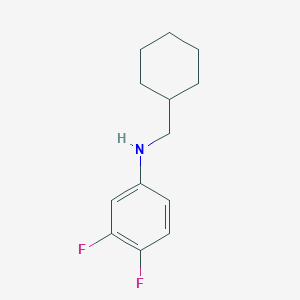
![2-[2-Chloro-4-(trifluoromethoxy)phenoxy]ethyl iodide](/img/structure/B8719052.png)
